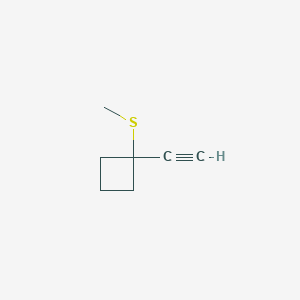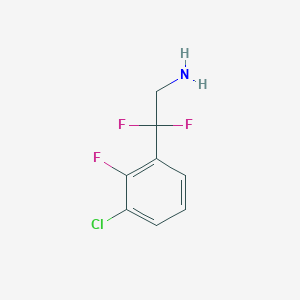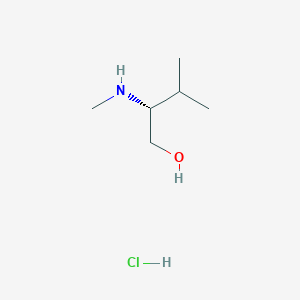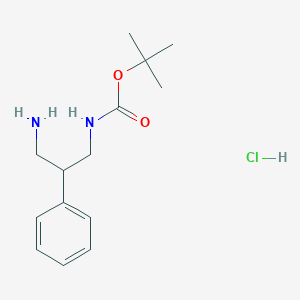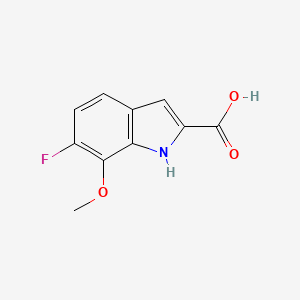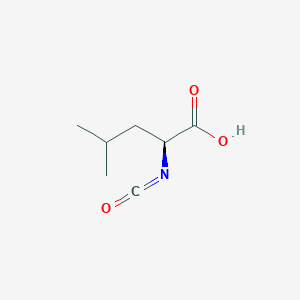
(S)-2-Isocyanato-4-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Isocyanato-4-methylpentanoic acid is an organic compound with the molecular formula C7H11NO3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Isocyanato-4-methylpentanoic acid typically involves the reaction of (S)-2-amino-4-methylpentanoic acid with phosgene or a phosgene substitute under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isocyanate group. The reaction can be represented as follows:
(S)-2-Amino-4-methylpentanoic acid+Phosgene→(S)-2-Isocyanato-4-methylpentanoic acid+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of alternative phosgene substitutes, such as diphosgene or triphosgene, can also be employed to enhance safety and reduce the risk of hazardous by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Isocyanato-4-methylpentanoic acid undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes and other polymeric materials.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as alcohols, amines, and thiols can react with the isocyanate group under mild conditions to form various derivatives.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the isocyanate group.
Polymerization: Catalysts such as dibutyltin dilaurate can be used to initiate polymerization reactions.
Major Products Formed
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Polyurethanes: Formed by polymerization reactions.
Applications De Recherche Scientifique
(S)-2-Isocyanato-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules and the development of bioconjugates.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form durable polymers.
Mécanisme D'action
The mechanism of action of (S)-2-Isocyanato-4-methylpentanoic acid involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the modification of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Isocyanato-4-methylpentanoic acid: The enantiomer of (S)-2-Isocyanato-4-methylpentanoic acid, with similar reactivity but different stereochemistry.
Isocyanatoacetic acid: A simpler isocyanate compound with similar reactivity but lacking the chiral center.
2-Isocyanatopropanoic acid: Another isocyanate compound with a different alkyl chain structure.
Uniqueness
This compound is unique due to its chiral nature, which can impart specific stereochemical properties to the products formed in its reactions. This makes it valuable in the synthesis of enantiomerically pure compounds and in applications where chirality is important.
Propriétés
Formule moléculaire |
C7H11NO3 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
(2S)-2-isocyanato-4-methylpentanoic acid |
InChI |
InChI=1S/C7H11NO3/c1-5(2)3-6(7(10)11)8-4-9/h5-6H,3H2,1-2H3,(H,10,11)/t6-/m0/s1 |
Clé InChI |
CQHZIIXKMUVQGO-LURJTMIESA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)N=C=O |
SMILES canonique |
CC(C)CC(C(=O)O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


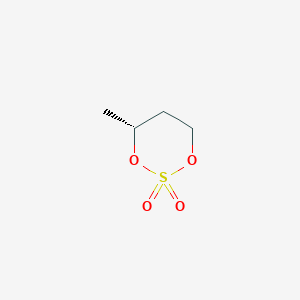


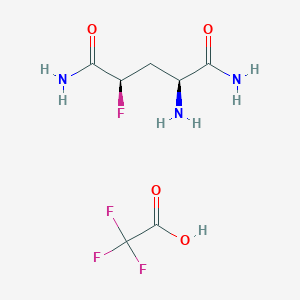
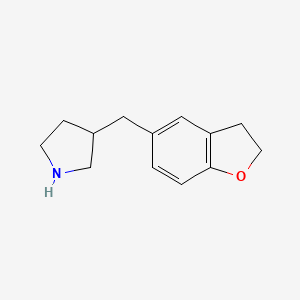
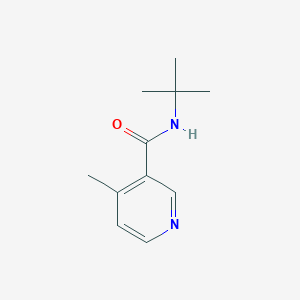
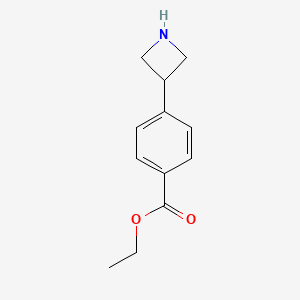
![[2-Amino-2-(pyridin-3-yl)ethyl]dimethylamine](/img/structure/B13517602.png)
![1-[1-(2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbonyl)piperidin-4-yl]ethan-1-amine](/img/structure/B13517614.png)
